methyl 4-({[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate
Overview
Description
Methyl 4-aminobenzoate, also known as Methyl p-aminobenzoate, is a compound used in organic synthesis and acts as a dye intermediate . It has been used in the syntheses of guanidine alkaloids .
Synthesis Analysis
The synthesis of similar compounds often involves the Michael addition reaction, which is the conjugate 1,4-addition of a resonance stabilized carbanion (Michael donor) to an activated α,β-unsaturated compound (Michael acceptor) . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For instance, nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Chemical Reactions Analysis
The Michael addition is a thermodynamically controlled conjugate 1,4 addition reaction and competes with kinetically controlled 1,2 addition to C=O . At low temperatures, 1,2 addition occurs predominantly. But at higher temperatures, the Michael addition is the preferred route .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Mechanism of Action
The mechanism of action of a compound depends on its chemical structure and the context in which it is used. For instance, in the Michael addition reaction, a resonance stabilized enolate ion (nucleophile) is produced from the Michael donor in the presence of a strong base. It is added to the 4th carbon of α,β-unsaturated carbonyl compound, thus giving a new enolate, which usually yields the final compound upon hydrolytic workup .
Safety and Hazards
Future Directions
The future directions of research and applications involving a compound depend on its properties and potential uses. For instance, Methyl 4-aminobenzoate has been used in the syntheses of guanidine alkaloids , suggesting potential applications in the development of new pharmaceuticals or other chemical products.
Properties
IUPAC Name |
methyl 4-[[1-(4-nitrobenzoyl)piperidine-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-30-21(27)16-2-6-17(7-3-16)22-19(25)14-10-12-23(13-11-14)20(26)15-4-8-18(9-5-15)24(28)29/h2-9,14H,10-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVGFSHULQQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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